molecular formula C17H21N5O4S B2658045 1-((1-(1-((2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034269-84-4

1-((1-(1-((2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No. B2658045
CAS RN: 2034269-84-4
M. Wt: 391.45
InChI Key: SHBOAQFMINSYDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(1-((2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C17H21N5O4S and its molecular weight is 391.45. The purity is usually 95%.
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Scientific Research Applications

Inhibitory Mechanisms and Anticancer Effects

  • Research on similar structures has demonstrated potent inhibitory effects against caspase-3, a crucial enzyme in apoptosis. For instance, isatin-based 1,2,3-triazoles were synthesized and found to be effective caspase-3 inhibitors, showcasing the potential therapeutic applications of such compounds in cancer and neurodegenerative diseases (Yang Jiang & Trond Vidar Hansen, 2011).

Synthetic Routes and Chemical Properties

  • The synthesis and structural analysis of compounds bearing the methoxyphenyl and azetidine moieties have been detailed, revealing insights into their chemical behavior and potential for further derivatization (E. Theboral Sugi Kamala et al., 2008).

Antiproliferative Activities and Toxicity Reduction

  • Modifications of related structures have been explored for their anticancer properties, highlighting the significance of certain moieties in enhancing antiproliferative activities while reducing toxicity. This underscores the compound's relevance in developing new anticancer therapies with improved safety profiles (Xiao-meng Wang et al., 2015).

Catalytic and Synthetic Applications

  • The use of 1-sulfonyl-1,2,3-triazoles in catalytic reactions to produce polysubstituted pyrroles illustrates the versatility of compounds with similar frameworks in organic synthesis, providing new pathways for the generation of biologically active molecules (T. Miura et al., 2013).

Antibacterial Activity

  • Nitrogen-carbon-linked (azolylphenyl)oxazolidinones with structures similar to the compound have been studied for their antibacterial activity, particularly against Gram-negative organisms. This research highlights the potential of such compounds in addressing resistant bacterial infections (M. Genin et al., 2000).

properties

IUPAC Name

1-[[1-[1-(2-methoxyphenyl)sulfonylazetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4S/c1-26-15-5-2-3-6-16(15)27(24,25)21-11-14(12-21)22-10-13(18-19-22)9-20-8-4-7-17(20)23/h2-3,5-6,10,14H,4,7-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBOAQFMINSYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(1-((2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

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